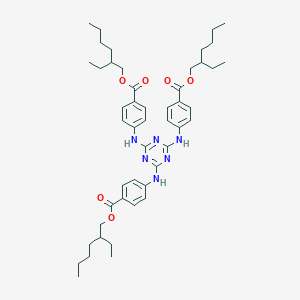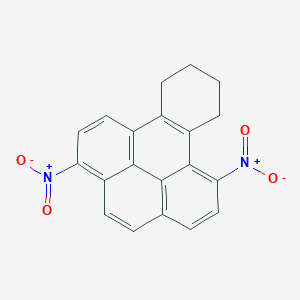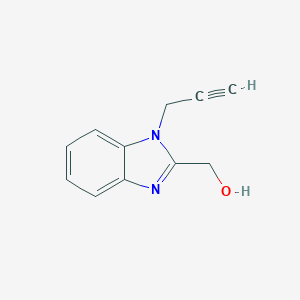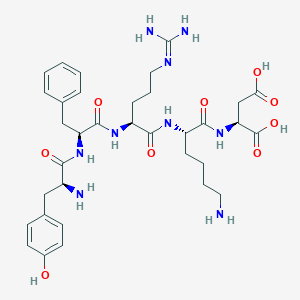
2,7-Diamino-3,8-dimethoxyphenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diamino-3,8-dimethoxyphenazine (DAP) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. DAP is a synthetic derivative of phenazine, which is a naturally occurring compound found in various plants and microorganisms. The unique chemical structure of DAP makes it an ideal candidate for use in several scientific research applications, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2,7-Diamino-3,8-dimethoxyphenazine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,7-Diamino-3,8-dimethoxyphenazine in lab experiments is its relatively simple synthesis method. This compound is also stable under a wide range of conditions, making it a suitable candidate for various applications. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2,7-Diamino-3,8-dimethoxyphenazine. One potential avenue is the development of this compound-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the synthesis of novel derivatives of this compound may lead to the discovery of compounds with even greater potency and selectivity.
Synthesemethoden
The synthesis of 2,7-Diamino-3,8-dimethoxyphenazine involves a multi-step process that utilizes various chemical reagents and catalysts. One of the most common methods for synthesizing this compound involves the reaction of 2,7-diaminophenazine with 3,8-dimethoxybenzaldehyde in the presence of a suitable catalyst. The resulting product is then purified using various techniques, such as recrystallization and column chromatography, to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2,7-Diamino-3,8-dimethoxyphenazine has been extensively studied for its various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it has shown promising results as a potential anticancer agent. Several studies have demonstrated that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
CAS-Nummer |
125239-64-7 |
|---|---|
Molekularformel |
C14H14N4O2 |
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
3,8-dimethoxyphenazine-2,7-diamine |
InChI |
InChI=1S/C14H14N4O2/c1-19-13-5-11-9(3-7(13)15)18-12-6-14(20-2)8(16)4-10(12)17-11/h3-6H,15-16H2,1-2H3 |
InChI-Schlüssel |
MMXGRWOPIXWDHU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1N)N=C3C=C(C(=CC3=N2)N)OC |
Kanonische SMILES |
COC1=CC2=C(C=C1N)N=C3C=C(C(=CC3=N2)N)OC |
Andere CAS-Nummern |
125239-64-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)








![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)